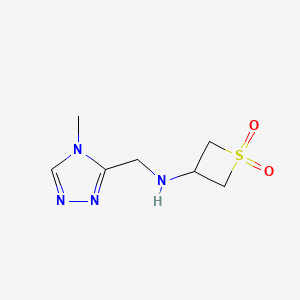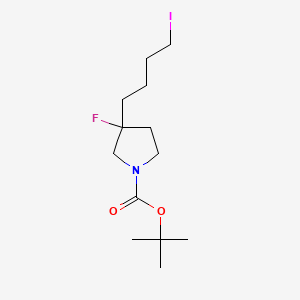
tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom and an iodine atom attached to a butyl chain, which is further connected to a pyrrolidine ring. The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Iodobutyl Chain: The iodobutyl chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.
Protection with tert-Butyl Group: The final step involves the protection of the nitrogen atom with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon atom, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive species such as a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of more complex fluorinated molecules.
Fluorine Chemistry: It is used in the study of fluorine-containing compounds and their unique properties.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorinated moieties to biomolecules.
Fluorinated Probes: It is employed in the development of fluorinated probes for imaging and diagnostic applications.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Radiolabeling: It can be used in radiolabeling studies for tracking the distribution of drugs in biological systems.
Industry:
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties.
Catalysis: It is employed as a ligand in catalytic reactions to enhance the selectivity and efficiency of the process.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl group and a fluorinated pyrrolidine or piperidine ring, they differ in the presence of additional functional groups such as allyl, amino, or oxo groups.
- Reactivity: The presence of different functional groups can significantly influence the reactivity and chemical behavior of these compounds. For example, the amino group in tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate can participate in hydrogen bonding, affecting its solubility and interaction with biological targets.
- Applications: Each compound has unique applications based on its structure and properties. For instance, tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate is commonly used in fluorine chemistry, while tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is explored for its potential in catalytic reactions.
Eigenschaften
Molekularformel |
C13H23FINO2 |
|---|---|
Molekulargewicht |
371.23 g/mol |
IUPAC-Name |
tert-butyl 3-fluoro-3-(4-iodobutyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23FINO2/c1-12(2,3)18-11(17)16-9-7-13(14,10-16)6-4-5-8-15/h4-10H2,1-3H3 |
InChI-Schlüssel |
PTYNQWPJZMHGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCCCI)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




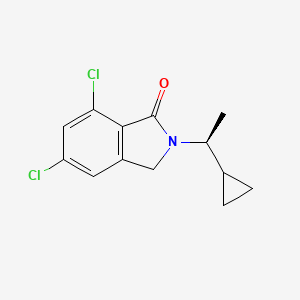
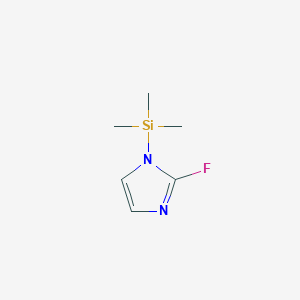

![1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946726.png)
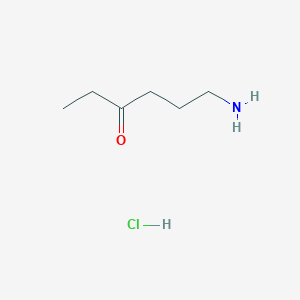
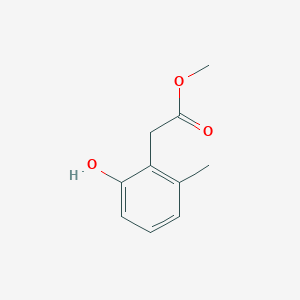
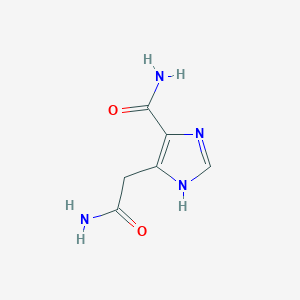
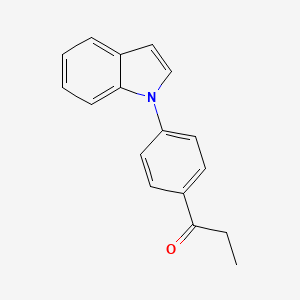
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(((2S,3R,4R,5R,6S)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B12946762.png)
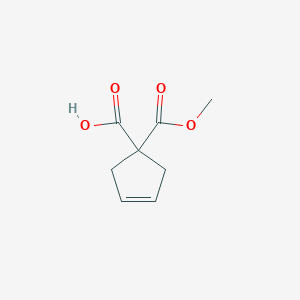
![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)
